molecular formula C12H12ClN3 B11813681 1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine

Cat. No.: B11813681
M. Wt: 233.69 g/mol
InChI Key: DMNAFVNQSDCRJE-UHFFFAOYSA-N
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Description

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an allyl group and a chlorophenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine typically involves the reaction of 3-chlorobenzylamine with allyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The imidazole ring can be reduced to form an imidazoline derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its use as an intermediate in the synthesis of antidepressants.

    1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds to produce entactogenic effects.

    1-Benzylpiperazine: Initially developed as a potential antidepressant but found to have stimulant properties.

Uniqueness

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine is unique due to its specific structural features, such as the presence of both an allyl group and a chlorophenyl group attached to the imidazole ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-prop-2-enylimidazol-4-amine

InChI

InChI=1S/C12H12ClN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h2-5,7-8H,1,6,14H2

InChI Key

DMNAFVNQSDCRJE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC(=C1N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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